![molecular formula C13H16O4S B2586889 1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid CAS No. 1891969-16-6](/img/structure/B2586889.png)

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

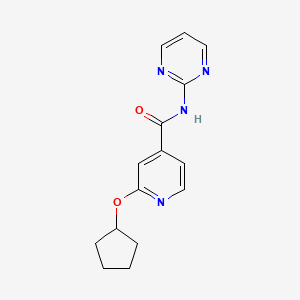

1-[3-(Methylsulfonyl)phenyl]cyclopentanecarboxylic Acid (CAS# 1891969-16-6) is a research chemical . It has a molecular weight of 268.33 and a molecular formula of C13H16O4S . The IUPAC name for this compound is 1-(3-methylsulfonylphenyl)cyclopentane-1-carboxylic acid .

Molecular Structure Analysis

The compound has a complexity of 415 and a topological polar surface area of 79.8 . It has 18 heavy atoms, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . The compound is canonicalized .Physical And Chemical Properties Analysis

The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 268.07693016 . The compound has a formal charge of 0 . The XLogP3 of the compound is 2.1 .Scientific Research Applications

Broad Specificity Antibodies for Sulfonamide Antibiotics

Research has demonstrated the generation of broad specificity antibodies for sulfonamide antibiotics, highlighting a development in enzyme-linked immunosorbent assays (ELISAs) for the analysis of milk samples. This technique emphasizes the selectivity against aminobenzenesulfonylamino moieties, crucial for detecting sulfonamide antibiotics frequently used in the veterinary field, demonstrating the compound's role in improving food safety and compliance with regulations (Adrián et al., 2009).

Analytical Applications in Lipid Peroxidation

Another application involves the analytical domain, where 1-methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals to yield a stable chromophore. This reaction forms the basis of a new colorimetric assay of lipid peroxidation, facilitating the measurement of MDA and 4-hydroxyalkenals, important markers of oxidative stress and cellular damage (Gérard-Monnier et al., 1998).

Development of COX-2 Inhibitors

Further research into cyclopentenones containing a 4-(methylsulfonyl)phenyl group has led to the identification of selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This discovery points to the potential for developing new anti-inflammatory agents with reduced side effects compared to traditional NSAIDs (Black et al., 1999).

Synthesis of Cyclopentene and Cyclohexene Derivatives

A novel approach to the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones showcases the versatility of sulfones in organic synthesis. This method provides a pathway to the exclusive formation of methyl 2-methyl-3-(phenylsulfonyl)-1-cyclopentenecarboxylate, among other derivatives, highlighting the compound's utility in the synthesis of complex organic molecules (Mukai et al., 2003).

properties

IUPAC Name |

1-(3-methylsulfonylphenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4S/c1-18(16,17)11-6-4-5-10(9-11)13(12(14)15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDBWPAYYIYORE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2(CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2586813.png)

![1-(3,4a,5,7,8,8a-Hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)prop-2-en-1-one](/img/structure/B2586815.png)

![Methyl 2-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2586820.png)

![7-tert-butyl-3-propyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2586829.png)